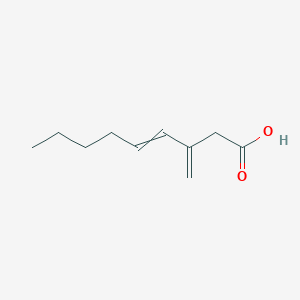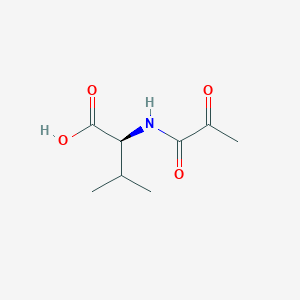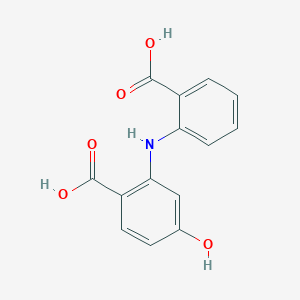![molecular formula C8H16N2O4 B14371323 Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis- CAS No. 93930-31-5](/img/structure/B14371323.png)
Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 3,3’-[1,2-ethanediylbis(oxy)]bis- is a chemical compound with the molecular formula C8H16N2O4. It contains a total of 30 atoms, including 16 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . The compound features 13 non-hydrogen bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 primary amides (aliphatic), and 2 ethers (aliphatic)
Méthodes De Préparation
The synthetic routes and reaction conditions for Propanamide, 3,3’-[1,2-ethanediylbis(oxy)]bis- are not extensively detailed in the available literature. general methods for synthesizing similar compounds typically involve the reaction of appropriate amides with ethylene glycol derivatives under controlled conditions. Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process.
Analyse Des Réactions Chimiques
Propanamide, 3,3’-[1,2-ethanediylbis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and polymers.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential biological activity could be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It may be used in the production of specialty chemicals, coatings, and adhesives due to its functional groups and reactivity.
Mécanisme D'action
The mechanism by which Propanamide, 3,3’-[1,2-ethanediylbis(oxy)]bis- exerts its effects is not well-documented. its molecular structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions could influence biological pathways and processes, making it a compound of interest for further study.
Comparaison Avec Des Composés Similaires
Propanamide, 3,3’-[1,2-ethanediylbis(oxy)]bis- can be compared with other similar compounds, such as:
Ethanamide, 2,2’-[1,2-ethanediylbis(oxy)]bis-: This compound has a similar structure but differs in the length of the carbon chain.
Butanamide, 3,3’-[1,2-ethanediylbis(oxy)]bis-: This compound has a longer carbon chain, which may affect its reactivity and applications.
Propanamide, 2,2’-[1,2-ethanediylbis(oxy)]bis-: This compound has a different substitution pattern, which may influence its chemical properties and interactions.
Propriétés
Numéro CAS |
93930-31-5 |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-[2-(3-amino-3-oxopropoxy)ethoxy]propanamide |
InChI |
InChI=1S/C8H16N2O4/c9-7(11)1-3-13-5-6-14-4-2-8(10)12/h1-6H2,(H2,9,11)(H2,10,12) |
Clé InChI |
ONCAVOUPIVIUFO-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCC(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine](/img/structure/B14371251.png)
![10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14371269.png)



![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)
![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)

![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)


![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)

